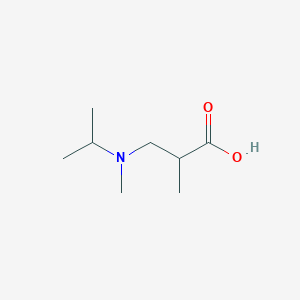

3-(异丙基(甲基)氨基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is a compound that can be categorized within the family of amino acids, specifically as a derivative of propanoic acid with additional isopropyl and methyl groups attached to the nitrogen atom of the amino group. This structure suggests that the compound could have unique physical and chemical properties, and potentially interesting reactivity due to the presence of both amino and carboxylic acid functional groups.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a multi-component reaction involving the condensation of different starting materials in an ionic liquid has been described for the synthesis of 3-arylpropanoic acid derivatives . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was elucidated, revealing how molecules are linked through hydrogen bonds, forming a three-dimensional network . This information is valuable as it provides insights into how the target compound might crystallize and interact with other molecules.

Chemical Reactions Analysis

The reactivity of amino acid derivatives can be quite diverse. In the context of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid, one could anticipate reactions typical of amino acids, such as peptide bond formation or reactions involving the amino group. The studies provided do not directly address the chemical reactions of the target compound, but they do explore the reactivity of related structures, which could offer a basis for predicting its behavior in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The presence of both an amino group and a carboxylic acid group in 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid suggests that it would exhibit both basic and acidic properties, respectively. The compound's solubility, melting point, and other physical properties would be determined by its molecular interactions, such as hydrogen bonding, as observed in related compounds . The steric effects of the isopropyl and methyl groups could also influence its physical properties and reactivity.

科学研究应用

聚合物化学

该化合物可用于创建一致的单体库并表征其聚合行为 . 它可以通过可逆失活自由基聚合 (RDRP) 技术的精确聚合物合成来模拟生物聚合物的结构 .

模拟氨基酸

该化合物旨在模拟谷氨酸,一种在生理条件下被去质子化的阴离子氨基酸 . 这种模拟在各种生物化学和药物应用中都很有用。

天然产物的结构修饰

氨基酸,包括该化合物,可用于天然产物的结构修饰 . 将氨基酸引入天然产物有望提高这些产物的性能并最大限度地减少其不良影响 .

药物合成

氨基酸的结构简单多样,其药理活性广泛。 这些特征通常用于药物合成和结构修饰 .

抗肿瘤活性

氨基酸衍生物,包括该化合物的衍生物,在体外对不同癌细胞的生长显示出比其母体化合物更强的抗增殖活性 .

皮肤渗透性

作用机制

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, in the Suzuki–Miyaura (SM) coupling reaction, a process involving similar compounds, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

For example, they can affect the metabolism of amino acids, such as tryptophan . They also play a role in the biosynthesis and catabolic pathways of amino acids .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(4)5-7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDVXLIOJSJJIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)